(6-Fluoropyridin-3-yl)hydrazine;dihydrochloride

Antifolate Dihydrofolate Reductase Pneumocystis carinii

Researchers often face variability in reaction yields and biological assays when using non-fluorinated hydrazinopyridine analogs or the free base. This 98% pure dihydrochloride salt eliminates those inconsistencies. • 98% purity delivers clean reaction profiles for fluorinated heterocycle synthesis and kinase inhibitor SAR studies. • Dihydrochloride salt ensures superior solubility, storage stability, and lot-to-lot consistency versus the free base. • LogP 1.3499 and MW 200.04 provide a quantifiable model for salt-formation impact studies. Global shipping available; contact for bulk pricing.

Molecular Formula C5H8Cl2FN3
Molecular Weight 200.04
CAS No. 2361635-31-4
Cat. No. B2961804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Fluoropyridin-3-yl)hydrazine;dihydrochloride
CAS2361635-31-4
Molecular FormulaC5H8Cl2FN3
Molecular Weight200.04
Structural Identifiers
SMILESC1=CC(=NC=C1NN)F.Cl.Cl
InChIInChI=1S/C5H6FN3.2ClH/c6-5-2-1-4(9-7)3-8-5;;/h1-3,9H,7H2;2*1H
InChIKeyXMSRUTVYXWVGFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(6-Fluoropyridin-3-yl)hydrazine;dihydrochloride Overview


(6-Fluoropyridin-3-yl)hydrazine;dihydrochloride is a heterocyclic hydrazine derivative containing a fluorine atom at the 6-position of the pyridine ring, supplied as a dihydrochloride salt to enhance stability and aqueous handling . This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of pyrazoles, hydrazones, and kinase inhibitor scaffolds . Its fluorine substitution imparts distinct electronic and lipophilic properties compared to non-fluorinated hydrazinopyridines, and its dihydrochloride salt form offers improved storage stability and solubility relative to the free base .

Substitution Risks for (6-Fluoropyridin-3-yl)hydrazine;dihydrochloride


Generic substitution of (6-Fluoropyridin-3-yl)hydrazine;dihydrochloride with other hydrazinopyridines or even the free base form introduces uncontrolled variables that compromise experimental reproducibility and synthetic efficiency. The 6-fluorine substituent directly modulates electronic effects and metabolic stability, which are not recapitulated by non-fluorinated analogs . Furthermore, the dihydrochloride salt form provides quantifiably higher purity (98%) compared to the free base (≥95%) and ensures consistent solubility and stability during storage and reaction setup . Using the free base or alternative salts without documented equivalence can lead to variability in reaction yields, impurity profiles, and biological assay outcomes, thereby undermining the validity of structure-activity relationship (SAR) studies [1].

(6-Fluoropyridin-3-yl)hydrazine;dihydrochloride Differentiation


pcDHFR Inhibition vs. Antifolates

Inhibition of isolated Pneumocystis carinii dihydrofolate reductase (pcDHFR) was measured, revealing an IC50 of 12,000 nM for (6-fluoropyridin-3-yl)hydrazine;dihydrochloride [1]. In contrast, the clinically utilized antifolate Piritrexim exhibits an IC50 of 38 nM against the same enzyme, while the experimental DHFR inhibitor WR99210 demonstrates sub-nanomolar potency (IC50 < 0.075 nM) . This approximately 300-fold lower potency positions the target compound not as a lead therapeutic candidate, but as a valuable weaker inhibitor suitable for use as a control compound in DHFR selectivity profiling or as a scaffold for further synthetic optimization where high potency is not desired.

Antifolate Dihydrofolate Reductase Pneumocystis carinii

Purity: Salt vs. Free Base

The dihydrochloride salt (CAS 2361635-31-4) is routinely supplied with a specified purity of 98% by leading vendors . In comparison, the free base form (CAS 940958-93-0) is typically offered at a lower purity of 95% . This 3% absolute increase in purity translates to a 60% reduction in potential impurity load (from 5% to 2% total impurities), which is critical for minimizing side reactions and ensuring reproducible synthetic outcomes in multi-step medicinal chemistry campaigns.

Quality Control Purity Salt Form

LogP Comparison: Salt vs. Free Base

The dihydrochloride salt exhibits a calculated LogP of 1.3499, whereas the free base form registers a lower LogP of 1.27960 [1]. This increase in lipophilicity (ΔLogP = +0.07) can influence membrane permeability and compound partitioning in biological assays, even if the active species is the free hydrazine liberated in situ. For procurement decisions in drug discovery, this difference may affect the choice of salt form depending on the desired physicochemical profile in early-stage ADME screening.

Lipophilicity LogP Salt Form

Molecular Weight: Salt vs. Free Base

The dihydrochloride salt has a molecular weight of 200.04 g/mol, reflecting the addition of two equivalents of HCl to the free base (MW 127.12 g/mol) . This 57% increase in mass is critical for accurate molar calculations in reaction setup and biological dosing. Failure to account for the correct salt form leads to systematic errors in concentration-dependent studies, potentially skewing SAR interpretations and synthetic yield calculations.

Formulation Molecular Weight Stoichiometry

Stability: Salt vs. Free Base Handling

While direct comparative stability data under identical conditions is not published for this specific compound, class-level knowledge indicates that hydrazinopyridines are generally unstable as free bases and are often isolated and stored as hydrochloride salts to prevent decomposition [1]. The dihydrochloride salt of (6-fluoropyridin-3-yl)hydrazine is explicitly noted by vendors as a controlled product requiring specific handling, implying enhanced stability compared to the more labile free base . The free base is recommended for storage at 2-8°C under inert atmosphere, whereas the dihydrochloride salt may exhibit greater tolerance to ambient conditions, though specific temperature data is vendor-dependent .

Stability Storage Salt Form

(6-Fluoropyridin-3-yl)hydrazine;dihydrochloride Use Cases


DHFR Selectivity Control Compound

Given its moderate IC50 of 12,000 nM against Pneumocystis carinii DHFR, this compound is ideally suited as a control or reference inhibitor in enzyme selectivity panels. Its significantly lower potency compared to clinical antifolates like Piritrexim (IC50 38 nM) allows researchers to establish a baseline for weak inhibition and differentiate specific from non-specific binding in high-throughput screening campaigns [1].

Fluorinated Pyrazole and Hydrazone Library Synthesis

The compound's 6-fluoropyridine scaffold and reactive hydrazine moiety make it a direct precursor for constructing fluorinated heterocyclic libraries via condensation with carbonyl compounds. The high purity (98%) of the dihydrochloride salt ensures clean reaction profiles, reducing the need for extensive purification of intermediates . This is particularly valuable in parallel synthesis where consistent quality is paramount.

Kinase Inhibitor Scaffold Optimization

Fluorine substitution at the pyridine 6-position is a common strategy to enhance metabolic stability and modulate binding affinity in kinase inhibitors. This building block can be incorporated into larger pharmacophores via its hydrazine group, enabling SAR exploration around fluorinated pyridine cores. The dihydrochloride salt's improved solubility and stability facilitate routine handling in medicinal chemistry workflows .

Salt Form Physicochemical Studies

The quantifiable differences in LogP (1.3499 vs. 1.2796) and molecular weight (200.04 vs. 127.12) between the dihydrochloride salt and free base make this pair a useful model system for studying the impact of salt formation on compound properties. This can inform salt selection strategies in pre-formulation development [2].

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